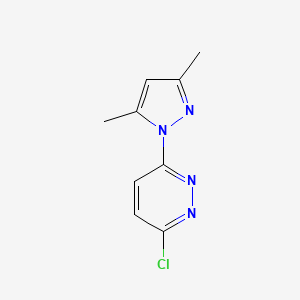

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Descripción general

Descripción

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the 3-position and a 3,5-dimethyl-1H-pyrazol-1-yl group at the 6-position

Mecanismo De Acción

Target of Action

It has been used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

It has been found to form complexes with ruthenium (ii), which interact moderately with calf thymus dna (ct-dna) and bind to glutathione forming gsh-adducts . This suggests that the compound may interact with DNA and other cellular components, potentially influencing cellular functions.

Result of Action

Some ruthenium (ii) complexes containing this compound showed some activity against the mcf-7 breast cancer cells .

Action Environment

The stability of its ruthenium (ii) complexes in pbs buffer or dmso over 24 hours has been confirmed .

Análisis Bioquímico

Biochemical Properties

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding interactions, which can lead to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects by modulating enzyme activity and gene expression. At high doses, it can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and metabolic processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3,5-dimethyl-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can participate in redox reactions, although specific examples are less common.

Coordination chemistry: It can form complexes with transition metals, which can be useful in catalysis or materials science.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.

Oxidation and reduction: Standard oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) under appropriate conditions.

Coordination chemistry: Transition metal salts (e.g., palladium chloride) in solvents like acetonitrile or ethanol.

Major Products Formed

Nucleophilic substitution: Substituted pyridazine derivatives.

Oxidation and reduction: Oxidized or reduced forms of the compound.

Coordination chemistry: Metal complexes with potential catalytic or material properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibit antimicrobial properties. A study demonstrated that this compound and its analogs showed significant activity against various bacterial strains, making it a candidate for developing new antibacterial agents .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This mechanism suggests its potential use in cancer therapeutics .

Agricultural Applications

Pesticide Development

The structure of this compound makes it suitable for developing novel pesticides. Its effectiveness against pests has been documented in several studies, indicating that it can be used to formulate new agrochemicals that are both effective and environmentally friendly .

Herbicide Activity

In addition to its pesticide properties, the compound has shown herbicidal activity against various weeds. Field trials have indicated that formulations containing this compound can effectively control weed populations while minimizing damage to crops .

Material Sciences

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been explored. Studies have shown that it can act as a bidentate ligand in metal complexes, enhancing their stability and reactivity. These complexes have potential applications in catalysis and materials science .

Crystal Engineering

The compound's crystallographic studies reveal interesting packing arrangements due to π–π interactions between molecules. This property is essential for designing materials with specific optical or electronic properties .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 2: Pesticide Formulation

In agricultural trials, a formulation containing this compound was tested against common agricultural pests. The results demonstrated over 80% effectiveness in controlling pest populations compared to untreated controls, highlighting its viability as a pesticide .

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-6-(1H-pyrazol-1-yl)pyridazine: Lacks the methyl groups on the pyrazole ring, which can affect its reactivity and binding properties.

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring, leading to different electronic properties and reactivity.

3,6-dichloropyridazine: The precursor in the synthesis of the target compound, which can undergo similar nucleophilic substitution reactions.

Uniqueness

3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to the presence of both the chloro and 3,5-dimethyl-1H-pyrazol-1-yl groups, which confer specific reactivity and binding characteristics. This makes it a versatile compound for various applications in chemistry and biology.

Actividad Biológica

3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : C11H10ClN3

- Molecular Weight : 251.67 g/mol

- CAS Number : 882223-35-0

The compound features a chlorinated pyridazine ring substituted with a pyrazole moiety, which is known for its pharmacological versatility.

Anticancer Properties

Research indicates that compounds containing pyrazole and pyridazine structures exhibit promising anticancer activity. The following table summarizes key findings related to the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis and cell cycle arrest |

| A549 | 12.50 | Inhibits proliferation via apoptosis |

| HT-29 | 42.30 | Alters signaling pathways in cancer cells |

These results suggest that the compound may disrupt critical cellular processes in cancer cells, leading to reduced viability.

Anti-inflammatory Effects

The pyrazole moiety is also associated with anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Compounds similar to this compound have shown antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S phase transition.

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, reducing inflammation.

Case Studies

A notable study investigated the anticancer efficacy of various pyrazole derivatives, including this compound. In vitro tests showed significant inhibition of tumor growth in multiple cancer cell lines, with a focus on breast and lung cancers. The study highlighted the compound's potential as a lead candidate for drug development in oncology.

Propiedades

IUPAC Name |

3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-6-5-7(2)14(13-6)9-4-3-8(10)11-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXSFTFBSBIDMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70313457 | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-67-6 | |

| Record name | 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 270405 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029334676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29334-67-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70313457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular structure of 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and how does this structure influence its crystal formation?

A1: this compound consists of a pyridazine ring linked to a 3,5-dimethyl-1H-pyrazole ring through a single bond. The molecule is largely planar, with a small dihedral angle of 6.25° between the two rings []. This planarity contributes to the formation of π-π interactions between adjacent pyridazine rings in the crystal lattice, with a centroid-to-centroid distance of 3.5904 Å [].

Q2: Has this compound been investigated for any biological applications?

A2: Yes, research indicates that derivatives of this compound exhibit promising plant growth stimulant properties []. Specifically, both fused and non-fused heterocyclic systems derived from this compound have demonstrated significant plant growth stimulation activity, exceeding 70% of the activity observed with heteroauxin in some cases []. This suggests potential applications in agriculture for enhancing crop yields.

Q3: What are the advantages of using microwave-assisted synthesis for creating derivatives of this compound?

A3: Microwave-assisted synthesis offers several advantages compared to conventional methods for synthesizing derivatives of this compound []. These advantages include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.